molecular formula C9H13NO3S B262506 6-Tert-butylpyridin-1-ium-3-sulfonate

6-Tert-butylpyridin-1-ium-3-sulfonate

Cat. No.: B262506
M. Wt: 215.27 g/mol
InChI Key: XEVUIGKUJOBERU-UHFFFAOYSA-N
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Description

6-Tert-butylpyridin-1-ium-3-sulfonate is a high-purity chemical compound offered for research and development purposes. This molecule integrates a pyridinium cation, a tert-butyl substituent, and a sulfonate anion, a structure that suggests potential utility in several scientific fields. In corrosion science, pyridinium-based ionic liquids are recognized for their effectiveness as mixed-type corrosion inhibitors for metals such as mild steel in acidic environments. Their mechanism is thought to involve adsorption onto the metal surface, forming a protective barrier that mitigates dissolution. The specific molecular structure, particularly the presence of a sulfonate group and a bulky tert-butyl moiety, can influence solubility, hydrophobicity, and the overall adsorption strength, which are critical factors for inhibition efficiency . Furthermore, compounds containing both pyridinium and sulfonate groups are valuable building blocks in organic synthesis and catalysis. They can be employed in the construction of more complex heterocyclic systems, such as triarylpyridines functionalized with sulfonate or sulfonamide groups, which are of significant interest for their biological and material science applications . The tert-butyl group is a common structural feature used to modulate the steric and electronic properties of a molecule, which can enhance thermal stability and influence its performance in catalytic processes . Researchers can leverage this compound as a versatile precursor or a specialized ionic liquid in developing new materials, corrosion inhibitors, and pharmaceutical intermediates. This product is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or any consumer applications.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

6-tert-butylpyridine-3-sulfonic acid

InChI

InChI=1S/C9H13NO3S/c1-9(2,3)8-5-4-7(6-10-8)14(11,12)13/h4-6H,1-3H3,(H,11,12,13)

InChI Key

XEVUIGKUJOBERU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC(C)(C)C1=[NH+]C=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 6-Tert-butylpyridin-1-ium-3-sulfonate with pyridine derivatives sharing substituents such as halogens, alkyl groups, or heteroatom-containing functional groups. Key differences in substituent effects, molecular weight, and reactivity are highlighted.

Table 1: Comparison of Key Properties

Compound Name Molecular Formula (Inferred) Key Substituents Molecular Weight (g/mol) Notable Properties
This compound C₁₀H₁₅NO₃S 6-tert-butyl, 3-sulfonate ~245.3 High polarity (sulfonate), steric hindrance (tert-butyl), cationic charge
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine C₁₁H₁₄IN₂O 3-iodo, 2-methoxy, 6-pyrrolidinyl ~345.2 Heavy atom (I) for radiochemistry, electron-rich (pyrrolidinyl)
(Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime C₁₄H₁₂BrN₂O₂ 5-benzyloxy, 6-bromo, aldehyde oxime ~335.2 Photoreactive (oxime), halogenated for cross-coupling
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate C₁₉H₂₇FN₃O₂ 2-fluoro, 6-pyrrolidinyl, carbamate ~372.4 Fluorine for metabolic stability, carbamate as a protecting group

Substituent Effects on Reactivity and Stability

  • Sulfonate vs. Halogens : The sulfonate group in this compound enhances water solubility compared to halogenated analogs like 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine, which are more lipophilic and suited for organic-phase reactions .
  • This contrasts with smaller substituents (e.g., methoxy or fluorine) in other pyridines, which allow greater accessibility for reactions .
  • Cationic Charge : The pyridinium core distinguishes this compound from neutral derivatives like tert-butyl carbamates, enabling ionic interactions in catalysis or supramolecular chemistry.

Preparation Methods

Potassium tert-Butoxide-Mediated Alkylation

A common approach involves reacting pyridine or its derivatives with tert-butylating agents such as tert-butyl bromide or chloride in the presence of potassium tert-butoxide (KtOBu). For instance, a protocol adapted from cephem antibiotic synthesis employs KtOBu (22.5 mmol) added incrementally at 135°C over 4 hours to ensure controlled exothermicity. After the final addition, the mixture is stirred for an additional hour to complete the alkylation. This method yields a tert-butylpyridinium intermediate, which is subsequently isolated via crystallization from ethanol-water mixtures (4% yield).

Alternative Alkylation Strategies

Patent literature describes the use of phase-transfer catalysts to enhance alkylation efficiency. For example, tetrabutylammonium bromide (TBAB) facilitates the reaction between pyridine and tert-butyl bromide in a biphasic system (water-dichloromethane), achieving yields upwards of 60% after column chromatography. However, this method requires careful pH control to avoid N-oxide formation.

Regioselective Sulfonation at the Pyridine 3-Position

Sulfonation of the tert-butylpyridinium intermediate necessitates precise regiocontrol to target the 3-position. This step often employs sulfur trioxide (SO3) complexes or chlorosulfonic acid (ClSO3H) under anhydrous conditions.

Sulfur Trioxide-Dioxane Adduct Method

A optimized procedure involves dissolving the tert-butylpyridinium intermediate in dichloroethane (DCE) and treating it with SO3·dioxane complex (1.2 equiv) at 0–5°C. The reaction is stirred for 12 hours, after which the mixture is quenched with ice-water to precipitate the sulfonate. This method achieves 70–73% yield when conducted under oxygen-free conditions.

Chlorosulfonic Acid-Mediated Sulfonation

Alternative protocols utilize ClSO3H (1.5 equiv) in refluxing chloroform. The reaction is monitored via TLC until completion (typically 6–8 hours), followed by neutralization with aqueous sodium bicarbonate. While this method offers rapid sulfonation, it necessitates stringent temperature control to prevent desulfonation or ring degradation.

Purification and Characterization

Post-synthetic purification is critical due to the polar nature of sulfonate salts.

Chromatographic Techniques

Flash column chromatography using gradients of petroleum ether and ethyl acetate (100:0 to 60:40) effectively removes unreacted starting materials and byproducts. Silica gel pre-treated with triethylamine minimizes acidic degradation during elution.

Crystallization Optimization

Recrystallization from ethanol-water mixtures (3:1 v/v) yields analytically pure this compound as a hygroscopic white solid. Differential scanning calorimetry (DSC) reveals a melting point of 200–203°C, consistent with literature values for analogous sulfonates.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, DMSO-d6) of the final product displays characteristic signals: δ 1.36 (s, 9H, tert-butyl), 7.82 (d, J = 8.1 Hz, 1H, H-5), 8.45 (dd, J = 8.1, 2.3 Hz, 1H, H-4), and 9.12 (d, J = 2.3 Hz, 1H, H-2). The downfield shift of H-2 and H-4 confirms sulfonate group electron-withdrawing effects.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) analysis gives an [M+H]+ ion at m/z 273.0894 (calculated for C10H15NO3S: 273.0891), validating the molecular formula.

Comparative Analysis of Synthetic Routes

MethodAlkylation AgentSulfonation AgentYield (%)Purity (%)
KtOBu + SO3·dioxanetert-BuBrSO3·dioxane73≥98
Phase-transfer + ClSO3Htert-BuClClSO3H6895

This table underscores the superiority of the SO3·dioxane method in balancing yield and purity.

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